molecular formula C4H12N2 B3053815 2,3-Diaminobutane CAS No. 563-86-0

2,3-Diaminobutane

Cat. No. B3053815
CAS RN: 563-86-0
M. Wt: 88.15 g/mol
InChI Key: GHWVXCQZPNWFRO-UHFFFAOYSA-N
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Description

2,3-Diaminobutane, also known as putrescine, is a diamine molecule found in living organisms. It is a colorless liquid with a strong odor and is soluble in water. The molecular formula is C4H12N2 and the molecular weight is 88.1515 .


Synthesis Analysis

The synthesis of 2,3-Diaminobutane involves the use of ethylenediamine ligands . In a series of papers, it was inferred that 2,3-methyl-2,3-diaminobutane was synthesized, meaning that salts of [Co(NH2CMe2CMe2NH2)3]3+ have been synthesized .


Molecular Structure Analysis

The molecular structure of 2,3-Diaminobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 5 non-H bonds, 1 rotatable bond, and 2 primary amines (aliphatic) .


Physical And Chemical Properties Analysis

2,3-Diaminobutane is a colorless liquid with a strong odor and is soluble in water. The molecular formula is C4H12N2 and the molecular weight is 88.1515 .

Scientific Research Applications

Heavy Metals Removal

2,3-Diaminobutane based poly(propyleneimine) dendrimer functionalized with sixteen thiol groups (DAB-3-(SH)16) has been embedded in a cellulosic support to create an engineered membrane. This membrane shows enhanced elastic behavior and significantly reduced permeation of toxic heavy metals like Cd²⁺, Hg²⁺, and Pb²⁺, making it suitable for water remediation in electrochemical devices (Algarra et al., 2014).

Chemical Synthesis

2,3-Diaminobutane derivatives have been synthesized as potent Ca(2+)-permeable AMPA receptor antagonists with neuroprotective effects in transient global ischemia models in gerbils (Yoneda et al., 2001). Additionally, biobased succinonitrile, a precursor of 1,4-diaminobutane used in polyamide production, has been synthesized from glutamic acid and glutamine, common in plant proteins (Lammens et al., 2011).

Polyamines Assay

1,4-Diaminobutane (putrescine) and related polyamines have been studied as markers of malignancy and response to chemotherapy, with assay methods developed for analysis in urine, blood, and cerebrospinal fluid (Seiler, 1977).

Asymmetric Synthesis

Practical and highly enantioselective synthesis of all four N,N'-protected 2,3-diaminobutanoic acid stereoisomers, found in several peptide antibiotics, toxins, and biologically active molecules, has been achieved using an asymmetric Rh(I)-phosphine-catalyzed hydrogenation (Robinson et al., 2001).

Putrescine Transport in Cells

Putrescine (diaminobutane) stimulates proliferation of human fibroblasts, and its transport has been studied, showing a significant increase in transport rates when cells are initiated to proliferate (Pohjanpelto, 1976).

Root Nodule Studies

2,3-Diaminobutanoic acid, in two diastereoisomeric forms, has been identified in the root nodules of Lotus tenuis inoculated with Rhizobium strain NZP2213, suggesting a role in plant-microbe interactions (Shaw et al., 1982).

Liquid Crystals Research

2,3-Diaminobutane poly(propyleneimine) dendrimers have been used to create hydrogen-bonded supramolecular complexes with cholesterol-based carboxylic acid, forming materials that exhibit smectic A phases and could be used in advanced material science (Felekis et al., 2005).

Polyamine Separation in Fermentation

Efficient processes have been developed for the separation and purification of diamines like 1,4-diaminobutane from fermentation broth, facilitating the synthesis of bio-based nylons (Lee et al., 2019).

Mechanism of Action

The specific mechanism of action for 2,3-Diaminobutane is not available in the search results .

Safety and Hazards

2,3-Diaminobutane is considered hazardous. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

In terms of future directions, 2,3-Diaminobutane has been used in the development of novel catalysts . It has also been used in the systematic control of α-Fe2O3 crystal growth direction for improved electrochemical performance of lithium-ion battery anodes .

properties

IUPAC Name

butane-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWVXCQZPNWFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903769
Record name 2,3-Butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

563-86-0
Record name 2,3-Butanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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